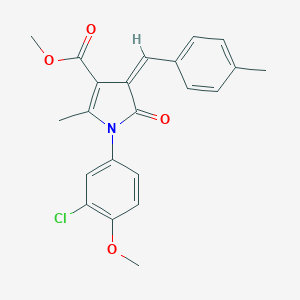![molecular formula C20H24N2OS B297475 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, commonly known as MPCE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose metabolism. MPCE has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases, including diabetes, obesity, and cancer.
作用机制
The mechanism of action of MPCE involves the inhibition of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, a key regulator of insulin signaling and glucose metabolism. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether dephosphorylates insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling, leading to the inhibition of insulin signaling and glucose uptake. By inhibiting 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, MPCE increases the phosphorylation of IRS-1, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPCE are diverse and complex. In addition to its role in improving insulin sensitivity and glucose uptake, MPCE has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases, including diabetes, obesity, and cancer.
实验室实验的优点和局限性
One of the main advantages of MPCE in lab experiments is its specificity for 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether. MPCE has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether in various diseases. However, one of the limitations of MPCE is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving MPCE. One area of research is the development of more potent and selective inhibitors of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether. Another area of research is the identification of other targets of MPCE, which could lead to the development of new therapies for various diseases. Finally, the use of MPCE in combination with other drugs or therapies could lead to improved outcomes in the treatment of various diseases.
合成方法
The synthesis of MPCE is a complex process that involves several steps. One of the most common methods for synthesizing MPCE is the reaction of 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl isocyanate with 3-methylbenzyl alcohol in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
MPCE has been extensively used in scientific research as a tool for studying the mechanisms of various diseases. One of the most significant applications of MPCE is in the study of diabetes and obesity. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether is a key regulator of insulin signaling and glucose metabolism, and its inhibition by MPCE has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity.
In addition to its role in diabetes and obesity research, MPCE has also been used in the study of cancer. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether is overexpressed in many types of cancer, and its inhibition by MPCE has been shown to reduce tumor growth and metastasis in animal models of cancer.
属性
分子式 |
C20H24N2OS |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
[4-[(3-methylphenyl)methoxy]phenyl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C20H24N2OS/c1-16-4-3-5-17(14-16)15-23-19-8-6-18(7-9-19)20(24)22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 |
InChI 键 |
QNQLXGUUNOTGRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
规范 SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]acetamide](/img/structure/B297393.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)
![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)

![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)
![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)